5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide
CAS No.: 854738-35-5
Cat. No.: VC21517712
Molecular Formula: C16H14N4O
Molecular Weight: 278.31g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 854738-35-5 |
|---|---|
| Molecular Formula | C16H14N4O |
| Molecular Weight | 278.31g/mol |
| IUPAC Name | 5-methyl-N,1-diphenyltriazole-4-carboxamide |
| Standard InChI | InChI=1S/C16H14N4O/c1-12-15(16(21)17-13-8-4-2-5-9-13)18-19-20(12)14-10-6-3-7-11-14/h2-11H,1H3,(H,17,21) |
| Standard InChI Key | WWOBVTHQTMDHNK-UHFFFAOYSA-N |
| SMILES | CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
| Canonical SMILES | CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Introduction
Chemical Identity and Properties
5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide is a triazole derivative with well-defined chemical properties. This compound is characterized by a five-membered 1,2,3-triazole ring with specific substituents that contribute to its physical and chemical behavior. The chemical identity and key properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS No. | 854738-35-5 |
| Molecular Formula | C16H14N4O |
| Molecular Weight | 278.31 g/mol |
| IUPAC Name | 5-methyl-N,1-diphenyltriazole-4-carboxamide |
| Standard InChI | InChI=1S/C16H14N4O/c1-12-15(16(21)17-13-8-4-2-5-9-13)18-19-20(12)14-10-6-3-7-11-14/h2-11H,1H3,(H,17,21) |
| Standard InChIKey | WWOBVTHQTMDHNK-UHFFFAOYSA-N |
| SMILES | CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
| PubChem Compound | 6464018 |
The compound consists of a 1,2,3-triazole core with a methyl group at the 5-position, a phenyl group attached to the N-1 position, and a carboxamide group with a phenyl substituent at the 4-position. This structural arrangement contributes to its specific chemical behavior and potential biological activities.
Structural Features and Characteristics
The molecular structure of 5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide features several key structural elements that define its properties:
Triazole Core
The 1,2,3-triazole heterocycle forms the central structural element of the compound. This five-membered ring contains three nitrogen atoms in sequential positions (1,2,3), creating a nitrogen-rich aromatic system with unique electronic properties. The triazole ring is known for its stability under various conditions and its ability to participate in hydrogen bonding interactions.
Functional Groups
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Methyl group at the 5-position: This alkyl substituent affects the electronic distribution within the triazole ring
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Phenyl group at the N-1 position: This aromatic substituent can influence the compound's solubility and potential for π-π interactions
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Carboxamide group at the 4-position: This functional group can participate in hydrogen bonding as both donor and acceptor
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Phenyl substituent on the carboxamide nitrogen: This additional aromatic group further influences the compound's physical properties and potential binding interactions
These structural features collectively determine the compound's physical properties, chemical reactivity, and potential biological activities.
In source , there is a reference to "5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide (7a)" being prepared with a yield of 91%, suggesting efficient synthetic methods exist for this compound .
Related Synthetic Work
The synthesis of related compounds, such as 1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (3a), has been achieved with high yields (83% reported). These related syntheses provide valuable information that can be applied to the preparation of 5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide .
Applications in Medicinal Chemistry
Triazole derivatives, including compounds structurally similar to 5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide, have garnered significant attention in medicinal chemistry due to their diverse biological activities and favorable pharmacological properties.
Material Science Applications
Beyond medicinal chemistry, triazole derivatives like 5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide have potential applications in material science due to their unique structural and electronic properties.
Polymer Chemistry
The triazole structure can be incorporated into polymer backbones or as pendant groups to introduce specific properties:
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Thermal stability
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Mechanical strength
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Optical properties
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Coordination capabilities
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Stimuli-responsive behavior
Optical and Electronic Materials
The aromatic nature of the triazole ring, combined with the phenyl substituents in 5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide, suggests potential applications in materials with specific optical or electronic properties. These could include:
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Organic light-emitting diodes (OLEDs)
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Organic field-effect transistors (OFETs)
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Nonlinear optical materials
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Photosensitizers
Coordination Chemistry
The nitrogen atoms in the triazole ring can coordinate with metal ions, making compounds like 5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide potentially useful as:
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Ligands for metal complexes
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Components of metal-organic frameworks (MOFs)
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Catalysts for various chemical transformations
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Sensors for metal ions
Spectroscopic Analysis and Characterization
Spectroscopic techniques provide essential tools for the characterization and structure confirmation of 5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide. Various analytical methods can be employed to elucidate its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for structure elucidation and confirmation. For 5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide, the following characteristic signals would be expected:
In 1H NMR:
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A singlet for the methyl group at the 5-position (typically around 2.4-2.5 ppm)
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Multiplets corresponding to the aromatic protons of both phenyl groups (typically in the range of 7.0-8.0 ppm)
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A singlet for the NH proton of the carboxamide group (typically in the range of 9.0-10.0 ppm)
In 13C NMR:
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A signal for the methyl carbon (around 9-10 ppm)
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Signals for the carbons of the triazole ring (typically in the range of 130-150 ppm)
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A signal for the carbonyl carbon of the carboxamide (typically around 160-170 ppm)
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Multiple signals for the aromatic carbons of the phenyl groups (typically in the range of 120-140 ppm)
Infrared (IR) Spectroscopy
IR spectroscopy can identify key functional groups in the compound. Characteristic absorption bands for 5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide would include:
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N-H stretching of the carboxamide (typically around 3300-3500 cm-1)
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C=O stretching of the carboxamide (typically around 1650-1700 cm-1)
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C=N and N=N stretching of the triazole ring (typically around 1500-1600 cm-1)
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C-H stretching of the methyl and aromatic groups (typically around 2800-3100 cm-1)
Mass Spectrometry
Mass spectrometry provides confirmation of the molecular weight and fragmentation pattern. For 5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide:
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The molecular ion peak would be expected at m/z 278, corresponding to the molecular weight
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Characteristic fragmentation patterns would provide additional structural confirmation
Comparative Analysis with Related Compounds
The comparison of 5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide with structurally related compounds provides valuable insights into structure-property relationships and the influence of specific structural features on various properties.
Comparison with Other Triazole Derivatives
The following table compares 5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide with some related triazole derivatives mentioned in the search results:
| Compound | Key Structural Features | Notable Differences |
|---|---|---|
| 5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide | Methyl at 5-position, phenyl at N-1, carboxamide with phenyl at 4-position | Reference compound |
| 1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone | Methyl at 5-position, phenyl at N-1, acetyl at 4-position | Acetyl group instead of carboxamide |
| 1-(5-Methyl-1-m-tolyl-1H-1,2,3-triazol-4-yl)ethanone | Methyl at 5-position, m-tolyl at N-1, acetyl at 4-position | m-tolyl instead of phenyl at N-1, acetyl instead of carboxamide |
| 1-(1-(2-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone | Methyl at 5-position, 2-fluorophenyl at N-1, acetyl at 4-position | Fluorinated phenyl ring, acetyl instead of carboxamide |
| (1,5-Diphenyl-1H-1,2,3-triazol-4-yl)(phenyl)methanone | Phenyl at 5-position, phenyl at N-1, benzoyl at 4-position | Phenyl instead of methyl at 5-position, benzoyl instead of carboxamide |
These structural variations can significantly impact properties such as:
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Solubility and lipophilicity
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Hydrogen bonding capabilities
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Electronic distribution and reactivity
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Potential binding interactions with biological targets
Structure-Activity Relationships
The systematic comparison of 5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide with related compounds can provide valuable information about structure-activity relationships, including:
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The influence of the carboxamide group compared to ketone functionalities
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The effect of different substituents on the N-1 phenyl ring
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The impact of the methyl group at the 5-position versus other substituents
This comparative analysis can guide the rational design of new triazole derivatives with optimized properties for specific applications.
Current Research and Future Directions
Research on triazole derivatives, including compounds like 5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide, continues to evolve with new developments in synthesis, characterization, and applications.
Synthetic Innovations
Current research focuses on developing efficient and sustainable synthetic approaches for triazole derivatives, including:
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One-pot synthesis procedures for more efficient preparation
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Green chemistry approaches with reduced environmental impact
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Regioselective synthesis methods for specific substitution patterns
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Novel functionalization strategies to access diverse triazole derivatives
Expanding Applications
The applications of triazole derivatives continue to expand beyond traditional areas, with emerging opportunities in:
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Bioorthogonal chemistry and chemical biology
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Advanced materials for energy applications
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Catalysis and synthetic methodology
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Sensing and diagnostic technologies
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Drug delivery systems
Future Research Directions
Future research on 5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide and related compounds might focus on:
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Detailed structure-activity relationship studies to optimize properties
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Exploration of specific biological targets and mechanisms of action
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Development of structure-based design approaches for new derivatives
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Integration into more complex molecular systems for advanced applications
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Investigation of synergistic effects with other functional groups or compounds
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